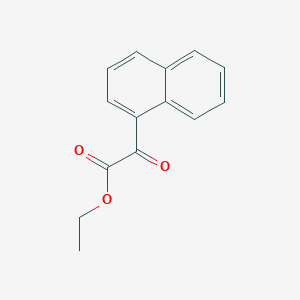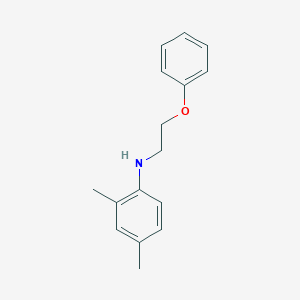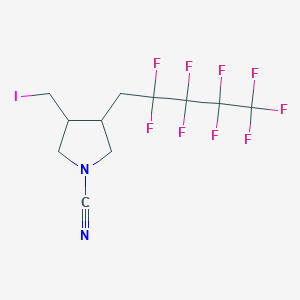
3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile is a synthetic organic compound characterized by the presence of an iodomethyl group, a nonafluoropentyl chain, and a pyrrolidine ring with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) under basic conditions.
Attachment of the Nonafluoropentyl Chain: The nonafluoropentyl chain can be attached through nucleophilic substitution reactions, using a suitable fluorinated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated alcohols or aldehydes.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The iodomethyl group is susceptible to nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic or neutral conditions.
Major Products
Oxidation: Iodinated alcohols or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its nonafluoropentyl chain makes it valuable in the study of fluorinated organic compounds.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for increased metabolic stability.
Biological Probes: Its unique structure may be useful in the design of biological probes for imaging or diagnostic purposes.
Industry
Materials Science: The compound’s fluorinated chain could impart unique properties to materials, such as increased hydrophobicity or chemical resistance.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
作用机制
The mechanism of action of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nonafluoropentyl chain could enhance binding affinity or selectivity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile: Similar structure but with a bromomethyl group instead of iodomethyl.
3-(Chloromethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile: Similar structure but with a chloromethyl group instead of iodomethyl.
Uniqueness
The presence of the iodomethyl group in 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile may confer unique reactivity compared to its brominated or chlorinated analogs. Iodine is a better leaving group, which can make the compound more reactive in nucleophilic substitution reactions.
属性
IUPAC Name |
3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHMXLRSWWUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C#N)CI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F9IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371563 |
Source


|
| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-91-9 |
Source


|
| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
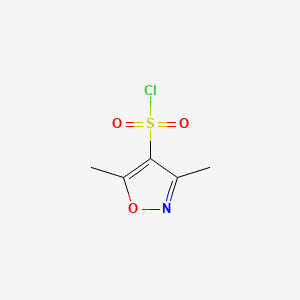
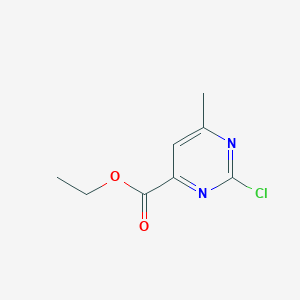
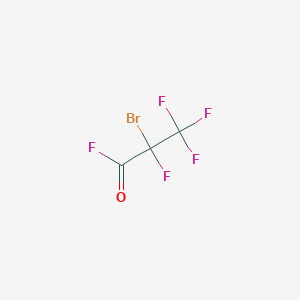
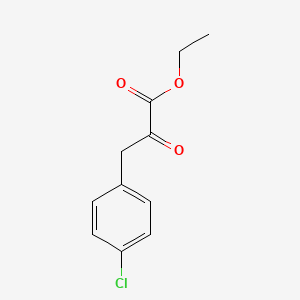
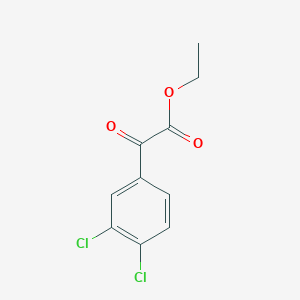
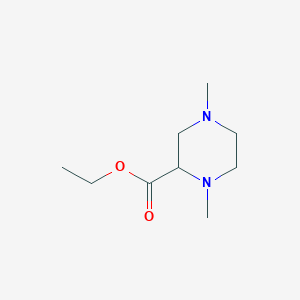
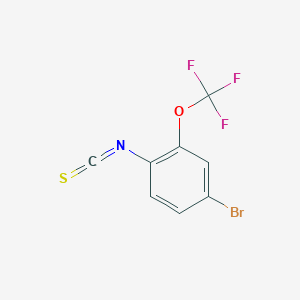
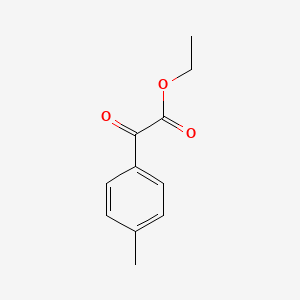
![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)
